5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin

Descripción

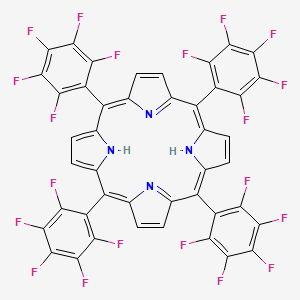

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin (hereafter referred to as TFPP) is a fluorinated porphyrin derivative characterized by four pentafluorophenyl groups at its meso positions. Its synthesis typically involves the Rothemund condensation of pyrrole with pentafluorobenzaldehyde under acidic conditions, yielding both TFPP and expanded porphyrinoids under specific reaction parameters . The electron-withdrawing nature of the pentafluorophenyl substituents enhances the compound’s stability, redox activity, and reactivity toward nucleophilic aromatic substitution (SNAr), making it a versatile platform for functionalization . TFPP and its metal complexes (e.g., Co, Mn, Fe) are widely employed in catalysis, biomimetic oxidation, and materials science due to their tunable electronic properties and robust architectures .

Propiedades

Número CAS |

25440-14-6 |

|---|---|

Fórmula molecular |

C44H10F20N4 |

Peso molecular |

974.5 g/mol |

Nombre IUPAC |

5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin |

InChI |

InChI=1S/C44H10F20N4/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50/h1-8,65-66H |

Clave InChI |

GBAPBSUXEFFUAD-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F |

SMILES canónico |

C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C9=C(C(=C(C(=C9F)F)F)F)F |

Pictogramas |

Irritant |

Origen del producto |

United States |

Métodos De Preparación

Table 1: Yields of Thioaryl-Porphyrins from Different Disulfides

| Entry | Substituent on Disulfide | Yield (%) |

|---|---|---|

| 1 | Phenyl | 84 |

| 2 | 4-Methylphenyl | 92 |

| 3 | 4-Chlorophenyl | 82 |

| 4 | 2-Aminophenyl | 93 |

Photophysical and Chemical Characterization Supporting Preparation

The prepared TPPF_20 derivatives exhibit characteristic absorption and emission properties confirming successful synthesis:

- Absorption: Soret band around 417 nm; Q bands between 508–652 nm.

- Emission: Fluorescence emission maxima around 648–652 nm.

- Fluorescence quantum yields: Lower than non-fluorinated analogs due to heavy atom effects from fluorine substituents.

- Singlet oxygen generation: Confirmed by DPBF photo-oxidation assays; essential for photodynamic therapy applications.

These data validate the structural integrity and functional potential of the synthesized porphyrins.

Comparative Summary of Preparation Methods

| Method | Key Features | Conditions | Yields (%) | Notes |

|---|---|---|---|---|

| Classical condensation (Adler/Lindsey) | Acid-catalyzed condensation + oxidation | Room temp to mild heating | Moderate to good | Base synthesis of TPPF_20 |

| Nucleophilic aromatic substitution | Para-fluorines displaced by nucleophiles | Variable; depends on nucleophile | High (varies) | Enables diverse functionalization |

| Reductive disulfide cleavage (NaBH_4) | Reaction with diaryl disulfides | 50 °C, 15 min, THF/EtOH solvent | 70–93 | Efficient for thioaryl-porphyrin derivatives |

Research Findings and Practical Considerations

- The nucleophilic substitution on TPPF_20 is a versatile and widely used approach for functionalization, with reaction conditions tailored to the nucleophile's nature.

- The NaBH_4-mediated reductive cleavage of disulfides offers a mild, rapid, and high-yielding alternative for preparing thioaryl derivatives, avoiding harsh conditions or long reaction times.

- Electron-donating groups on disulfides enhance nucleophilicity and improve yields in the reductive cleavage method.

- The prepared derivatives retain photophysical properties suitable for applications in photodynamic therapy and molecular recognition.

- Purification typically involves chromatographic techniques; yields depend on reaction optimization and substituent effects.

Análisis De Reacciones Químicas

Types of Reactions: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin undergoes various chemical reactions, including nucleophilic aromatic substitution (SNAr), metalation, and oxidation-reduction reactions. The electron-deficient nature of the pentafluorophenyl groups makes the compound highly reactive towards nucleophiles .

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the fluorine atoms on the pentafluorophenyl groups with nucleophiles such as amines, thiols, and alcohols.

Metalation: The compound can form stable complexes with various metals, including iron, palladium, and platinum.

Oxidation-Reduction Reactions: The porphyrin ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the metal complexes.

Major Products:

Nucleophilic Substitution Products: Substituted porphyrins with various functional groups.

Metal Complexes: Stable metal-porphyrin complexes with potential catalytic and electronic applications.

Aplicaciones Científicas De Investigación

Catalysis

Oxidation Reactions:

TPFPP has been employed as a catalyst in oxidation reactions. It facilitates the conversion of ethylbenzene with a conversion rate of less than 5%, indicating its selective catalytic activity. The compound's ability to stabilize radical intermediates makes it a valuable reagent in organic synthesis .

Photocatalytic Applications:

Due to its strong light absorption properties and the ability to generate singlet oxygen, TPFPP is used in photocatalytic processes. It can activate molecular oxygen under light irradiation, which is beneficial for various oxidation reactions in organic synthesis and environmental applications .

Photodynamic Therapy (PDT)

TPFPP is being investigated for its potential use in photodynamic therapy, a treatment modality that utilizes photosensitizing agents to produce reactive oxygen species upon light activation. These reactive species can selectively destroy cancer cells while minimizing damage to surrounding healthy tissues. The high fluorescence quantum yield of TPFPP enhances its effectiveness as a photosensitizer, making it suitable for targeted cancer therapy .

Peptide Chemistry

Peptide Stapling and Multicyclisation:

Recent studies have highlighted the role of TPFPP as a scaffold for peptide stapling and multicyclisation. It facilitates the formation of bicyclic and multicyclic peptides through chemoselective reactions involving cysteine residues. This method allows for the development of peptide-based therapeutics with enhanced stability and bioactivity .

Case Study:

A notable application involved using TPFPP to create stapled peptides that penetrate skin cells effectively. The incorporation of TPFPP into peptide structures not only improved their stability but also enabled intrinsic fluorescence, aiding in tracking and imaging during therapeutic applications .

Materials Science

Nanostructured Materials:

TPFPP has been utilized in the development of nanostructured materials for electronic applications. Its unique electronic properties make it suitable for creating organic semiconductors and sensors. The incorporation of TPFPP into polymer matrices enhances the photophysical properties of the materials, making them applicable in optoelectronic devices .

Composite Materials:

Research indicates that TPFPP can be combined with other materials to create composites that exhibit enhanced luminescent properties. These composites are useful in developing sensors for detecting environmental pollutants or monitoring biological systems .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Catalysis | Used as a catalyst in oxidation reactions | Selective activity; stabilizes radicals |

| Photodynamic Therapy | Acts as a photosensitizer for cancer treatment | Targeted destruction of cancer cells |

| Peptide Chemistry | Scaffold for stapling and multicyclisation of peptides | Enhanced stability; intrinsic fluorescence |

| Materials Science | Development of nanostructured materials and composites | Improved electronic properties |

Mecanismo De Acción

The mechanism of action of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin is primarily based on its ability to interact with light and generate reactive oxygen species (ROS). Upon light irradiation, the compound absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can induce cell damage and apoptosis, making the compound effective in photodynamic therapy .

Molecular Targets and Pathways:

Cell Membranes: ROS generated by the compound can cause lipid peroxidation, leading to cell membrane damage.

Proteins and DNA: ROS can also oxidize proteins and DNA, disrupting cellular functions and inducing apoptosis.

Comparación Con Compuestos Similares

Structural and Electronic Properties

Key Differentiators of TFPP :

- Electron-Deficient Core: The pentafluorophenyl groups lower the porphyrin’s HOMO-LUMO gap compared to non-fluorinated analogs (e.g., 5,10,15,20-tetraphenylporphyrin, H2TPP), enhancing its suitability for electron-transfer reactions .

- SNAr Reactivity : Fluorinated aryl groups enable facile post-synthetic modifications, such as thiolate-mediated peptide stapling, a feature absent in hydroxyl- or sulfonato-substituted porphyrins like 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin (THPP) or 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin (TSPP) .

Table 1: Substituent Effects on Porphyrin Properties

Catalytic Performance

Metalloporphyrin Complexes :

- Cobalt-TFPP: Demonstrated 38.6% conversion of ethylbenzene to acetophenone with 94% selectivity and 2719 turnover numbers (TONs), outperforming Mn- and Fe-TFPP analogs under identical conditions .

- Iron-TFPP: Immobilized on magnetic nanoparticles, it achieved efficient biomimetic oxidation of amlodipine in flow reactors, highlighting its recyclability and stability compared to non-fluorinated iron porphyrins .

Table 2: Catalytic Efficiency of Metalloporphyrins

Actividad Biológica

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin (TPFPP) is a fluorinated porphyrin compound that has garnered attention in various fields due to its unique chemical properties and potential biological applications. This article delves into the biological activity of TPFPP, encompassing its synthesis, functionalization, and applications in biomedical research.

TPFPP can be synthesized through various methods, including the condensation of pyrrole with pentafluorobenzaldehyde. Its structure features four pentafluorophenyl groups that enhance its solubility in organic solvents and provide unique electronic properties. The presence of these fluorinated groups also influences its reactivity, making it suitable for various functionalization reactions.

Photodynamic Therapy (PDT)

One of the most significant applications of TPFPP is in photodynamic therapy (PDT), a treatment modality for certain types of cancer. PDT involves the use of photosensitizers like TPFPP that, upon light activation, produce reactive oxygen species (ROS) capable of inducing cell death. Research indicates that TPFPP effectively induces necrosis and apoptosis in cancer cells when exposed to light, demonstrating its potential as a therapeutic agent in oncology .

Imaging Agent

TPFPP has been explored as a potential imaging agent due to its ability to form complexes with radioisotopes. A study conducted on the radiosynthesis of [^111In]-TPFPP showed promising results for its application in imaging techniques such as SPECT (Single Photon Emission Computed Tomography). The biological evaluation indicated that this complex could serve as an effective imaging agent due to its favorable pharmacokinetics and biodistribution characteristics .

Sensor Applications

TPFPP has also been utilized in the development of chemical sensors. Its ability to interact with various analytes makes it suitable for detecting volatile organic compounds (VOCs) and other substances. For instance, TPFPP-modified electrodes have demonstrated enhanced electrochemical properties for the simultaneous determination of acetaminophen and dopamine, showcasing its utility in biomedical diagnostics .

Case Studies

- Photodynamic Efficacy : In a study assessing the photodynamic efficacy of TPFPP against human cancer cell lines, results showed a dose-dependent increase in cell death upon light exposure. The study highlighted that TPFPP's mechanism involves ROS generation leading to oxidative stress within the cells .

- Imaging Studies : The evaluation of [^111In]-TPFPP as an imaging agent revealed that it accumulates preferentially in tumor tissues compared to normal tissues, providing a significant contrast for imaging purposes. This property was attributed to the enhanced permeability and retention effect commonly observed in tumors .

- Sensor Development : Research on TPFPP-based sensors indicated that they could detect low concentrations of target analytes with high sensitivity. The incorporation of TPFPP into sensor designs improved their selectivity and response times compared to traditional methods .

Research Findings Summary

The following table summarizes key findings from various studies on TPFPP:

Q & A

Q. What are the optimal synthetic routes for 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin (H₂TPFPP)?

The Adler-Longo method is commonly employed, using pentafluorobenzaldehyde, pyrrole, BF₃·Et₂O, and DDQ in dry dichloromethane under reflux. Purification via silica column chromatography (dichloromethane/hexane) yields three fractions: H₂TPFPP (purple crystals, first eluent), expanded porphyrins (e.g., hexaphyrins), and N-fused pentaphyrins. Characterization includes ¹H/¹³C/¹⁹F NMR and HRMS (e.g., C₆₆H₁₅F₃₀N₆ [M+H]⁺) .

Q. How is structural confirmation achieved for H₂TPFPP and its derivatives?

Key techniques include:

- X-ray crystallography : Unit cell parameters (e.g., monoclinic P1 21/n1, a = 14.9996 Å, b = 8.2489 Å, c = 24.818 Å) for nitro-substituted analogs reveal columnar packing .

- Multinuclear NMR : ¹⁹F NMR detects fluorine environments, while ¹H NMR identifies porphyrin core protons.

- HRMS : Validates molecular formulae (e.g., m/z 847 for acetyloxy-substituted derivatives) .

Q. What purification strategies are effective for isolating H₂TPFPP from byproducts?

Sequential silica column chromatography with dichloromethane/hexane gradients separates H₂TPFPP from expanded porphyrins and N-fused derivatives. Recrystallization in dichloromethane/hexane enhances purity (>95% HPLC) .

Advanced Research Questions

Q. How does steric/electronic tuning of H₂TPFPP influence nucleophilic aromatic substitution (NAS) reactivity?

NAS on H₂TPFPP occurs preferentially at the para position due to reduced steric hindrance compared to ortho sites. Kinetic studies reveal activation energy dependence on nucleophilicity (e.g., amines vs. thiols). Microwave-assisted methods enable rapid functionalization (e.g., amine grafting) with minimal dimerization .

Q. What methodologies optimize H₂TPFPP’s catalytic performance in oxidation reactions?

Immobilization as monolayers via zirconium phosphonate linkages enhances catalytic activity (e.g., cyclooctene epoxidation with iodosylbenzene). Polarized spectroscopy confirms oriented, non-aggregated porphyrins, preventing μ-oxo dimer formation. Activity exceeds homogeneous analogs by 30–50% .

Q. How can H₂TPFPP be functionalized for photodynamic therapy (PDT) or bioconjugation?

- PDT agents : Microwave-assisted grafting of amphipathic groups (e.g., glycosides) improves solubility and cellular uptake.

- Bioconjugation : Coupling with cysteine-containing peptides under mild conditions yields macrocyclic adducts for targeted drug delivery .

Q. What electrochemical methods evaluate H₂TPFPP’s antioxidant properties?

Cyclic voltammetry and radical scavenging assays (e.g., DPPH• inhibition) quantify antioxidant activity. Hydroxyphenyl-substituted analogs show higher activity (IC₅₀ ~10 μM) than aminophenyl derivatives due to enhanced electron-donating capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.